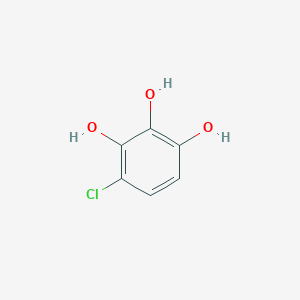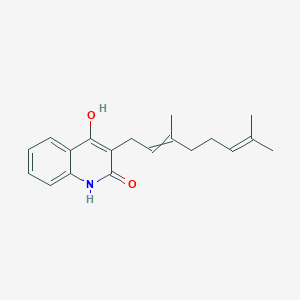
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a dimethylocta-dienyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The dimethylocta-dienyl side chain can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the Friedel-Crafts alkylation.
化学反应分析
Types of Reactions
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
科学研究应用
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways involved are still under investigation, but it is believed to interact with DNA and proteins within cells.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar core properties.
Hydroxyquinoline: Contains a hydroxyl group, similar to the target compound.
Dimethylocta-dienyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its combination of a quinoline core with a dimethylocta-dienyl side chain, which imparts distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
77587-25-8 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
3-(3,7-dimethylocta-2,6-dienyl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23NO2/c1-13(2)7-6-8-14(3)11-12-16-18(21)15-9-4-5-10-17(15)20-19(16)22/h4-5,7,9-11H,6,8,12H2,1-3H3,(H2,20,21,22) |
InChI 键 |
HFTSBBYLFBZPQB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCC1=C(C2=CC=CC=C2NC1=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


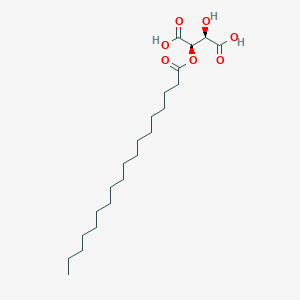
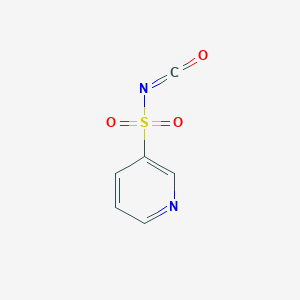
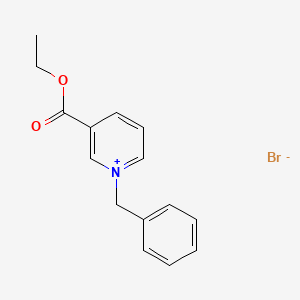
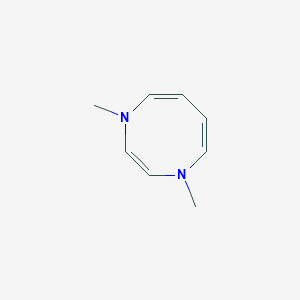
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
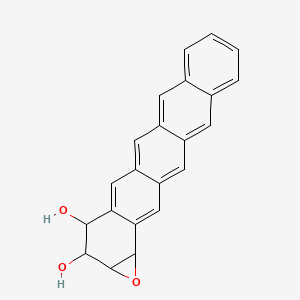
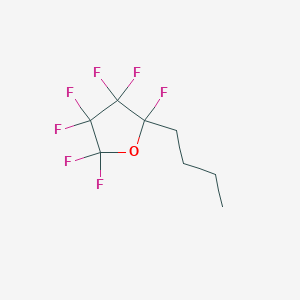
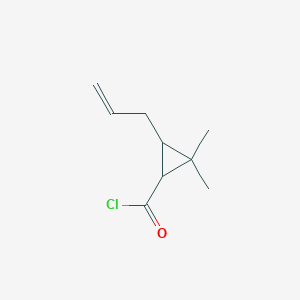
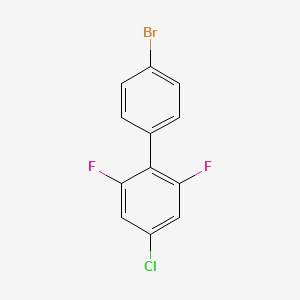
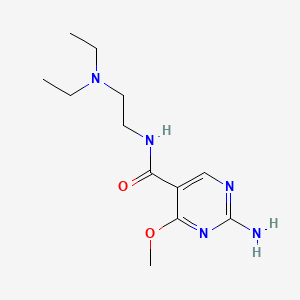
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
